N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide

Physicochemical profiling Drug-likeness assessment Library design

N-Benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide (molecular formula C19H25NO3S; calculated molecular weight 347.5 g/mol) is a polysubstituted benzenesulfonamide screening compound bearing a 2-butoxy substituent ortho to the sulfonamide group, 4,5-dimethyl substituents on the aromatic ring, and an N-benzyl moiety on the sulfonamide nitrogen. The compound belongs to the benzenesulfonamide class, whose members have been investigated as carbonic anhydrase inhibitors, TRPV1 antagonists, phytotoxic agents, and integrase inhibitors.

Molecular Formula C19H25NO3S
Molecular Weight 347.5 g/mol
Cat. No. B12193484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide
Molecular FormulaC19H25NO3S
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C19H25NO3S/c1-4-5-11-23-18-12-15(2)16(3)13-19(18)24(21,22)20-14-17-9-7-6-8-10-17/h6-10,12-13,20H,4-5,11,14H2,1-3H3
InChIKeyYKIAFDJSEKGPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide: Structural Identity and Compound Class Baseline for Procurement Evaluation


N-Benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide (molecular formula C19H25NO3S; calculated molecular weight 347.5 g/mol) is a polysubstituted benzenesulfonamide screening compound bearing a 2-butoxy substituent ortho to the sulfonamide group, 4,5-dimethyl substituents on the aromatic ring, and an N-benzyl moiety on the sulfonamide nitrogen . The compound belongs to the benzenesulfonamide class, whose members have been investigated as carbonic anhydrase inhibitors, TRPV1 antagonists, phytotoxic agents, and integrase inhibitors [1][2]. Importantly, this specific compound has no indexed entry in PubChem, ChEMBL, or BindingDB as of the search date, and no peer-reviewed studies reporting quantitative biological activity data were identified .

Why N-Benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide Cannot Be Assumed Interchangeable with Generic Benzenesulfonamide Analogs


Within the benzenesulfonamide class, even modest structural variations produce substantial differences in target engagement, selectivity, and physicochemical properties. The 2-butoxy group in this compound is positioned ortho to the sulfonamide, creating steric and electronic effects that differ fundamentally from analogs lacking this substituent or bearing alkoxy groups at other positions . Literature on related scaffolds demonstrates that alkoxy chain length and position critically modulate carbonic anhydrase isoform selectivity — for instance, 4-butoxybenzenesulfonamide derivatives exhibit IC50 values below 10 nM against CA XII, while shorter alkoxy analogs show markedly reduced affinity . Furthermore, N-benzylbenzenesulfonamide SAR studies reveal that aromatic ring substitution patterns govern phytotoxic potency and physiological selectivity between target weeds and crop plants [1]. The unique combination of 2-butoxy, 4,5-dimethyl, and N-benzyl substituents in this compound creates a chemical space not represented by any single commercially available analog, meaning that generic substitution without experimental validation risks loss of the specific property profile for which this compound was selected.

Quantitative Differentiation Evidence for N-Benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Target Compound Versus Non-Butoxy N-Benzylbenzenesulfonamide Analogs

The target compound (C19H25NO3S, MW 347.5) is substantially larger and more lipophilic than its closest commercially available N-benzylbenzenesulfonamide analogs that lack the 2-butoxy substituent. The molecular weight difference of approximately 72 Da relative to N-benzyl-2,5-dimethylbenzenesulfonamide (C15H17NO2S, MW 275.37) corresponds to the butoxy (–OC4H9) addition plus one extra oxygen atom . This size increase is accompanied by an estimated XLogP increase of approximately 1.8–2.2 units (from ~2.8–3.0 for the non-butoxy analog to ~4.8–5.0 for the target compound), based on the known contribution of an n-butoxy group to partition coefficient [1]. The additional ether oxygen in the butoxy chain increases the hydrogen bond acceptor count from 2 to 3, which may differentially affect target binding interactions .

Physicochemical profiling Drug-likeness assessment Library design

Ortho-Butoxy Steric and Electronic Differentiation Versus Para-Butoxy Benzenesulfonamide Scaffolds

The 2-butoxy substituent on the target compound is positioned ortho to the sulfonamide group, a regioisomeric arrangement that is distinct from the more commonly studied 4-butoxybenzenesulfonamide scaffold. In para-substituted butoxybenzenesulfonamides, the alkoxy chain extends away from the zinc-binding sulfonamide group, whereas ortho substitution places the butoxy chain in close proximity to the sulfonamide pharmacophore, potentially altering both the pKa of the sulfonamide NH and the conformational preferences of the molecule [1]. Crystallographic studies of 4-butoxybenzenesulfonamide bound to human carbonic anhydrase II (PDB 6i3e, resolution 1.119 Å) confirm that the para-butoxy chain occupies the hydrophobic pocket of the enzyme active site; an ortho-butoxy substituent would be predicted to adopt a different binding pose due to steric constraints [2].

Structure-activity relationships Scaffold hopping Carbonic anhydrase inhibition

4,5-Dimethyl Substitution Pattern Differentiation Versus 2,4- and 2,5-Dimethyl N-Benzylbenzenesulfonamide Isomers

The target compound features methyl groups at the 4- and 5-positions of the benzene ring, a substitution pattern that differs from the commercially available 2,4-dimethyl (MW 275.4) and 2,5-dimethyl (MW 275.37) N-benzylbenzenesulfonamide isomers . In the target compound, the 4-methyl group occupies the para position relative to the sulfonamide, while the 5-methyl is meta; neither methyl group is positioned ortho to the sulfonamide, unlike the 2-methyl group in the 2,4-dimethyl and 2,5-dimethyl isomers. The absence of an ortho-methyl group eliminates potential steric hindrance to sulfonamide NH deprotonation and zinc coordination, which is critical for carbonic anhydrase inhibitory activity [1]. In N-benzylbenzenesulfonamide phytotoxicity studies, the position of aromatic ring substituents was shown to be a determinant of herbicidal potency and crop selectivity, though quantitative comparative data across all dimethyl regioisomers has not been reported [2].

Isomer differentiation Regioselectivity Structure-activity relationships

N-Benzyl Substituent Differentiation Versus N-Alkyl and N-Heteroarylmethyl 2-Butoxy-4,5-dimethylbenzenesulfonamide Analogs

The N-benzyl group on the target compound distinguishes it from related 2-butoxy-4,5-dimethylbenzenesulfonamide derivatives bearing different N-substituents. The commercially documented analog [(2-butoxy-4,5-dimethylphenyl)sulfonyl](2-furylmethyl)amine (CAS 1163730-34-4, C17H23NO4S, MW 337.4) replaces the benzyl group with a furan-2-ylmethyl moiety, introducing a heteroaromatic ring with distinct electronic properties and an additional hydrogen bond acceptor . Another analog, N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide (C16H27NO3S, MW 313.5), replaces the aromatic N-benzyl with a branched aliphatic sec-butyl group, substantially reducing aromatic character and π-stacking potential . The N-benzyl group of the target compound provides aromatic π-π interaction capability at the sulfonamide nitrogen position, which may contribute to target binding in enzyme pockets with aromatic residues, as demonstrated for N-benzylbenzenesulfonamide-based TRPV1 antagonists that achieve nanomolar potency (IC50 values as low as 15 nM in recombinant human TRPV1 assays for optimized analogs) [1].

N-substituent SAR Screening library diversity Target engagement

Critical Data Gap Advisory: Absence of Published Quantitative Biological Activity Data for This Specific Compound

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major chemical supplier databases returned no peer-reviewed studies, no patent-specific biological data, and no indexed bioactivity records for N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide. No IC50, Ki, Kd, EC50, or % inhibition values were identified for this compound against any biological target [1][2]. This is in contrast to related benzenesulfonamides, where extensive quantitative data exists: for example, 4-butoxybenzenesulfonamide derivatives have reported carbonic anhydrase inhibition constants (Ki values in the low nanomolar range for select isoforms), and N-benzylbenzenesulfonamide-based TRPV1 antagonists have demonstrated IC50 values ranging from 0.18 to 15 nM in recombinant cell-based assays [3][4]. The absence of data for this specific compound means that all biological differentiation claims must be treated as hypotheses derived from class-level SAR rather than experimentally validated facts.

Data transparency Procurement risk assessment Experimental validation required

Recommended Application Scenarios for N-Benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide Based on Structural Differentiation Evidence


Screening Library Diversification for Carbonic Anhydrase Isoform Selectivity Profiling

The ortho-butoxy, 4,5-dimethyl substitution pattern of this compound represents a chemotype distinct from the extensively characterized para-alkoxybenzenesulfonamide carbonic anhydrase inhibitors [1]. Researchers running differential scanning fluorimetry or stopped-flow CO2 hydration assays across the 12 catalytically active human CA isoforms may use this compound to probe whether ortho-alkoxy substitution alters isoform selectivity relative to the para-substituted series, where 4-butoxy derivatives achieve Ki values as low as 1 nM against CA XII [2]. The absence of an ortho-methyl group preserves sulfonamide NH accessibility for zinc coordination, while the 2-butoxy chain may engage different hydrophobic pocket residues than para-substituted analogs [1]. Note: no CA inhibition data exists for this specific compound; experimental validation is required.

TRPV1 Antagonist Hit Expansion with Enhanced Lipophilicity

Benzylbenzenesulfonamides are recognized TRPV1 antagonist scaffolds, with optimized analogs achieving IC50 values of 0.18–15 nM in recombinant human TRPV1 assays [3]. This compound's elevated lipophilicity (estimated XLogP ≈ 4.8–5.0 vs. ~2.8–3.0 for non-butoxy N-benzylbenzenesulfonamides) and increased molecular weight may alter tissue distribution, metabolic stability, or blood-brain barrier penetration relative to lead compounds . Researchers pursuing pain or inflammatory disease targets may evaluate this compound in capsaicin-induced calcium flux assays (HEK293-TRPV1 cells) or patch-clamp electrophysiology to determine whether the 2-butoxy-4,5-dimethyl substitution pattern maintains or enhances TRPV1 antagonist potency. The N-benzyl group retains the aromatic feature associated with high-affinity TRPV1 binding in the class [3].

Agrochemical Lead Discovery: Phytotoxicity Screening Against Monocot Weeds

N-Benzylbenzenesulfonamides have demonstrated phytotoxic activity against barnyardgrass (Echinochloa crus-galli) with physiological selectivity between target weeds and rice plants [4]. The 2-butoxy and 4,5-dimethyl substituents on the target compound introduce steric bulk and lipophilicity not explored in the foundational 1984 structure-activity study [4]. This compound may be evaluated in seed germination or seedling growth inhibition assays against monocot and dicot weed species to determine whether the enhanced lipophilicity translates to improved cuticular penetration or altered selectivity profiles. The compound's 95% purity specification supports its use as a screening-grade input for agrochemical discovery programs.

Computational Chemistry and Chemoinformatics Model Training and Validation

The complete absence of biological data for this compound, combined with its well-defined structure and availability from chemical suppliers, makes it suitable as a prospective validation compound for computational models. Its structural features — ortho-alkoxy substitution, polysubstituted aromatic ring, and N-benzyl sulfonamide — span multiple chemical descriptors relevant to QSAR model training. The compound can serve as a test case for evaluating the predictive accuracy of docking algorithms against carbonic anhydrase isoforms (using PDB 6i3e and related structures as templates [1]), machine learning models for TRPV1 antagonism, or in silico ADMET prediction tools. Predicted properties can be compared against experimentally determined values once measured, providing a benchmark for model refinement.

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